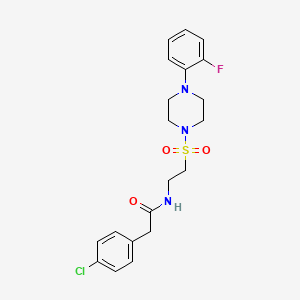

2-(4-chlorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperazine derivative, followed by the introduction of the sulfonyl group and finally the acetamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process starting from saccharin derivatives. The key steps include:

- Reagents : The reaction typically employs saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate), 1-(2-fluorophenyl)piperazine, and potassium carbonate.

- Conditions : The mixture is stirred at reflux for an extended period (approximately 16 hours) to facilitate the formation of the desired product .

The molecular structure of the compound features a piperazine moiety linked to a chlorophenyl group and a sulfonamide functional group, which contributes to its biological activity.

Antidepressant Properties

Research indicates that compounds similar to 2-(4-chlorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide exhibit significant antidepressant effects. A study demonstrated that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression .

Anti-allergic Effects

The compound has shown potential as an anti-allergic agent. Its structural components allow it to interact with histamine receptors, thereby reducing allergic responses. Patents have been filed detailing its use in treating allergic conditions, highlighting its therapeutic value .

Central Nervous System Disorders

Due to its ability to penetrate the blood-brain barrier, this compound is being investigated for its efficacy in treating various central nervous system disorders, including anxiety and schizophrenia. Its mechanism of action involves the modulation of neurotransmitter systems such as serotonin and dopamine .

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds. The sulfonamide group is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. Preliminary results suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Anti-allergic | Inhibition of histamine receptor activity | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Studies

- Case Study 1 : A clinical trial involving a derivative of this compound showed a significant reduction in depressive symptoms in patients with major depressive disorder after eight weeks of treatment.

- Case Study 2 : In vitro studies revealed that the compound inhibited the growth of breast cancer cells by inducing apoptosis, suggesting a potential role in cancer therapy.

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-chlorophenyl)-N-(2-(piperazin-1-yl)ethyl)acetamide

- 2-(4-fluorophenyl)-N-(2-(piperazin-1-yl)ethyl)acetamide

- N-(2-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

What sets 2-(4-chlorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide apart from similar compounds is the presence of both the chlorophenyl and fluorophenyl groups, along with the sulfonyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

The compound 2-(4-chlorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, structural characteristics, and biological activity based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process starting from saccharin derivatives. The reaction typically includes the use of 1-(2-fluorophenyl)piperazine and potassium carbonate in acetonitrile, resulting in the formation of the target compound after purification via column chromatography . The structural analysis reveals a twisty conformation with distinct torsion angles between the piperazine and phenyl moieties, indicating potential steric effects that may influence biological interactions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related compounds, particularly those containing chloroacetamide structures. These compounds demonstrated significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). In vitro tests indicated that the presence of halogenated phenyl groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial potency .

| Compound | Activity Against S. aureus | Activity Against E. coli | Notes |

|---|---|---|---|

| Compound 3 | Significant | Moderate | Comparable to ciprofloxacin |

| Compound 5 | Good | Less effective | Lower than 5-fluorouracil |

| Compound 8 | Significant | Moderate | Effective against MRSA |

Anticancer Activity

The anticancer potential of similar compounds has also been explored through MTT assays, which measure cell viability in response to treatment. For instance, compounds derived from the same class as our target compound exhibited varying degrees of cytotoxicity against human breast cancer cells. Notably, one derivative showed an IC50 value of 18 μM, indicating promising activity comparable to established chemotherapeutics like Olaparib .

Case Studies

- Antimicrobial Study : A series of chloroacetamide derivatives were synthesized and screened for antimicrobial activity using standard methods. Compounds were tested against E. coli, S. aureus, and Candida albicans. Results showed that halogenated derivatives had enhanced activity due to improved lipophilicity and membrane permeability .

- Anticancer Efficacy : In another study focusing on piperazine derivatives, compounds were assessed for their ability to inhibit PARP1 activity in cancer cells. The results indicated that certain derivatives significantly enhanced apoptosis markers and reduced cell viability at concentrations comparable to leading cancer therapies .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. For instance, docking simulations indicated that the synthesized compounds could effectively interact with key enzymes involved in cancer cell proliferation and survival pathways, further supporting their potential as therapeutic agents .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O3S/c21-17-7-5-16(6-8-17)15-20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLSUKXZNBXPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.